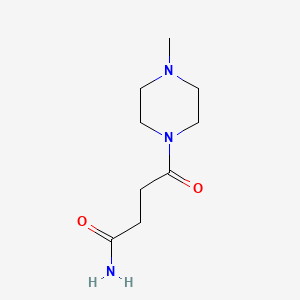

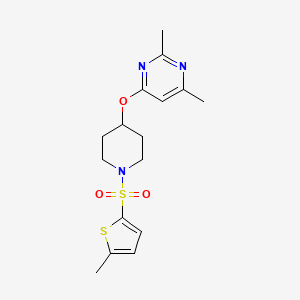

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Precursor Applications

- Synthesis of Imatinib Precursors : The compound is used in the synthesis of key intermediates like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, crucial for producing imatinib, a significant pharmaceutical (Koroleva et al., 2012).

- Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing various pharmacologically active compounds, demonstrating its versatility in drug development (Konovalenko et al., 2022).

Pharmacological Studies

- Anticancer Activity : 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide derivatives have shown significant in vitro and in vivo anticancer activity, indicating their potential in cancer treatment (Jiang et al., 2007).

- Neurochemical Research : Derivatives of this compound have been studied for their potential effects on central nervous system receptors, contributing to neurochemical research (Liégeois et al., 1994).

Chemical Properties and Reactions

- Catechol Oxidase Models : The compound has been used in synthesizing less symmetrical dicopper(II) complexes to model the active site of type 3 copper proteins, aiding in understanding enzyme mechanisms (Merkel et al., 2005).

Applications in Imaging and Diagnostic

- PET Imaging Agent Synthesis : It has been utilized in the synthesis of novel PET imaging agents, contributing to advancements in medical imaging technologies (Wang et al., 2018).

Antimicrobial and Antioxidant Studies

- Antimicrobial Activities : Derivatives of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide have been synthesized and evaluated for their antimycobacterial activity, showing potential as antimicrobial agents (Patel et al., 2014).

- Antioxidant Activities : Studies have also explored its role in synthesizing compounds with significant antioxidant activities, contributing to research in oxidative stress and related disorders (Özil et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It has been found to interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing, which are essential for cellular function and homeostasis.

Mode of Action

The exact mode of action of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide is not fully understood. It is believed to interact with its targets, possibly inhibiting their enzymatic activity, which could lead to changes in protein degradation and processing. This could potentially affect various cellular functions and pathways .

Biochemical Pathways

Disruption of these pathways could have downstream effects on cellular function and homeostasis .

Result of Action

Given its potential targets, it may influence protein degradation and processing, which could have various effects on cellular function and homeostasis .

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-11-4-6-12(7-5-11)9(14)3-2-8(10)13/h2-7H2,1H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQICGXPMCVNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2773419.png)

![N-isobutyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773426.png)

![N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773428.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2773435.png)